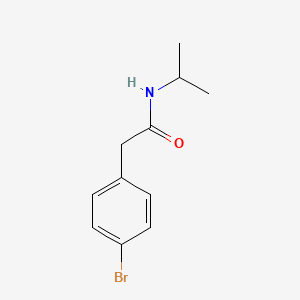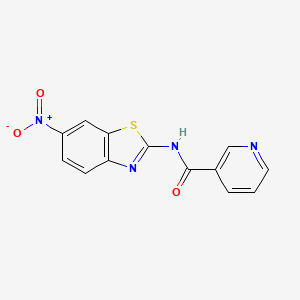![molecular formula C16H14ClN3O2 B5583615 2-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5583615.png)
2-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring, an oxadiazole ring, and a chlorinated phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions. For instance, 4-chloro-3,5-dimethylphenoxyacetic acid hydrazide can be reacted with a nitrile to form the oxadiazole ring.
-
Attachment of the Pyridine Ring: : The oxadiazole intermediate is then reacted with a pyridine derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.
-
Oxidation and Reduction: : The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can be used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, can be used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, can be used for reduction reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the chlorinated phenoxy group can yield various substituted derivatives, while oxidation or reduction of the oxadiazole ring can lead to different functionalized products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 2-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxadiazole ring and the pyridine moiety are known to interact with biological macromolecules, potentially inhibiting or activating certain pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzene
- 2-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}thiophene
Uniqueness
Compared to these similar compounds, 2-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to the presence of the pyridine ring, which can enhance its binding affinity and specificity towards certain biological targets. The combination of the oxadiazole and pyridine rings also provides a versatile scaffold for further chemical modifications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propiedades
IUPAC Name |
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-10-7-12(8-11(2)15(10)17)21-9-14-19-16(20-22-14)13-5-3-4-6-18-13/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDLCVTXTXYTFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B5583533.png)
![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5583539.png)



![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide](/img/structure/B5583583.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]isonicotinohydrazide](/img/structure/B5583588.png)
![N,3,5,7-tetramethyl-N-[(2-methyl-4-pyridinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5583589.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5583593.png)
![1-(5-{[(3S)-3-(dimethylamino)azepan-1-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5583607.png)
![3-isobutyl-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5583620.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[2-(methylamino)-3-pyridinyl]carbonyl}-3-pyrrolidinol](/img/structure/B5583623.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5583633.png)
